![molecular formula C16H19NO2S B5783644 4-methyl-N-[2-(4-methylphenyl)ethyl]benzenesulfonamide](/img/structure/B5783644.png)
4-methyl-N-[2-(4-methylphenyl)ethyl]benzenesulfonamide
Descripción general
Descripción
4-methyl-N-[2-(4-methylphenyl)ethyl]benzenesulfonamide, commonly known as Methylphenidate, is a psychostimulant drug that is widely used for the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy. It belongs to the class of drugs known as amphetamines and works by increasing the levels of dopamine and norepinephrine in the brain. Methylphenidate has been extensively studied for its biochemical and physiological effects, mechanism of action, and its potential use in scientific research.
Aplicaciones Científicas De Investigación
Synthesis and Characterization in Therapeutic Agents
- A study by Küçükgüzel et al. (2013) explored the synthesis of derivatives of 4-methyl-N-[2-(4-methylphenyl)ethyl]benzenesulfonamide for potential use as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. The compound showed promising anti-inflammatory and analgesic activities and did not cause significant tissue damage in liver, kidney, colon, and brain tissues, suggesting its potential as a therapeutic agent (Küçükgüzel et al., 2013).
Antimicrobial Properties
- Research by Sarvaiya et al. (2019) focused on synthesizing compounds related to 4-methyl-N-[2-(4-methylphenyl)ethyl]benzenesulfonamide and evaluating their antimicrobial properties. The synthesized compounds displayed antimicrobial activity against various bacteria and fungi, indicating their potential use in combating microbial infections (Sarvaiya, Gulati, & Patel, 2019).
Structural Characterization and Potential as HIV-1 Infection Prevention
- A study by Cheng De-ju (2015) on the synthesis and structural characterization of methylbenzenesulfonamide compounds, including derivatives of 4-methyl-N-[2-(4-methylphenyl)ethyl]benzenesulfonamide, revealed their potential as small molecular antagonists for preventing human HIV-1 infection (Cheng De-ju, 2015).
Crystal Structures and Supramolecular Architecture
- Rodrigues et al. (2015) analyzed the crystal structures of compounds similar to 4-methyl-N-[2-(4-methylphenyl)ethyl]benzenesulfonamide, providing insights into their supramolecular architecture. This research contributes to the understanding of how these compounds can be structured for various applications (Rodrigues et al., 2015).
Inhibitory Effects on Enzymes
- Gul et al. (2016) synthesized derivatives of 4-methyl-N-[2-(4-methylphenyl)ethyl]benzenesulfonamide and studied their inhibitory effects on carbonic anhydrase enzymes. These compounds showed potent inhibition, which is relevant for developing treatments for conditions involving these enzymes (Gul et al., 2016).
Antibacterial and Anti-Enzymatic Potential
- Abbasi et al. (2015) conducted research on synthetic N-Alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides, related to 4-methyl-N-[2-(4-methylphenyl)ethyl]benzenesulfonamide, demonstrating their potent antibacterial properties and moderate to weak enzyme inhibition potential (Abbasi et al., 2015).
Propiedades
IUPAC Name |
4-methyl-N-[2-(4-methylphenyl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-13-3-7-15(8-4-13)11-12-17-20(18,19)16-9-5-14(2)6-10-16/h3-10,17H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBJKZOGYCVNDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-[2-(4-methylphenyl)ethyl]benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



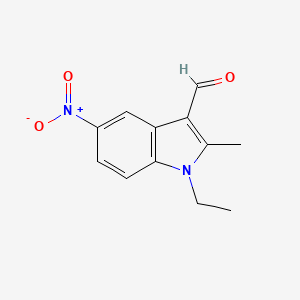
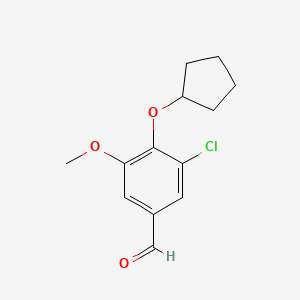
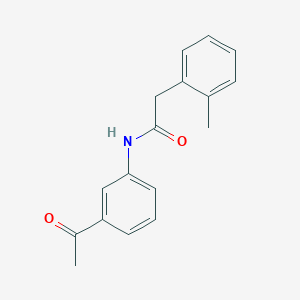

![N-{4-[(cyclopropylamino)sulfonyl]phenyl}acetamide](/img/structure/B5783591.png)
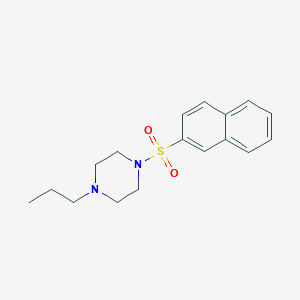
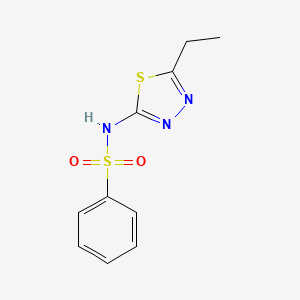
![methyl 4-[(4-cyano-2-methoxyphenoxy)methyl]benzoate](/img/structure/B5783617.png)
![3-(2-benzyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)-N,N-dimethyl-1-propanamine](/img/structure/B5783624.png)
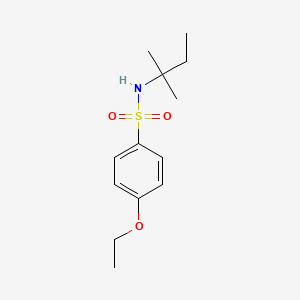
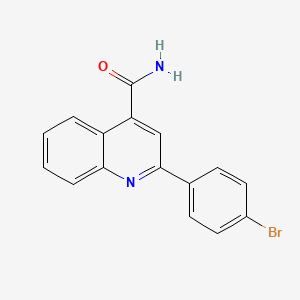

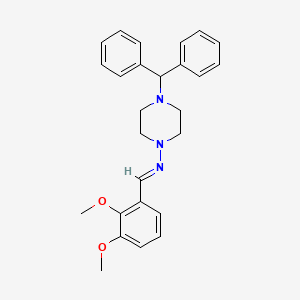
![2-[(2-anilino-2-oxoethyl)thio]-N-(3-chlorophenyl)acetamide](/img/structure/B5783657.png)